7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
Description
Systematic IUPAC Nomenclature and Synonyms
The compound is systematically named 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride under IUPAC guidelines. This nomenclature reflects its fused bicyclic system (pyrido[1,2-a]pyrimidine), substituents (chloro at position 7, oxo at position 4, and carboxylic acid at position 3), and the hydrochloride salt form. Common synonyms include 4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, 7-chloro-4-oxo-, monohydrochloride and EVT-2700204 . The CAS registry number 1322604-90-9 uniquely identifies this compound in chemical databases.
Molecular Formula and Structural Representation
The molecular formula is C₉H₆Cl₂N₂O₃ , with a molar mass of 261.06 g/mol . The structure consists of a pyrido[1,2-a]pyrimidine core—a fused bicyclic system combining pyridine and pyrimidine rings—with:
- A chlorine atom at position 7.
- A keto group (C=O) at position 4.
- A carboxylic acid group (-COOH) at position 3.
- A hydrochloride counterion stabilizing the protonated form.
The planar aromatic system is distorted by substituents, as observed in related pyridopyrimidine derivatives.
X-ray Crystallographic Analysis of the Solid-State Structure
While direct X-ray data for this compound is limited, crystallographic studies of analogous pyridopyrimidines reveal key structural trends. For example, 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a nearly planar pyridopyrimidine core (mean deviation: 0.014 Å) with substituents inducing minor torsional distortions (2.76° dihedral angle between rings). Comparable features are expected for the title compound, with the carboxylic acid and chloro groups influencing packing via hydrogen bonding and halogen interactions.
Table 1: Hypothetical crystallographic parameters based on structural analogs
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.7 Å |
| Bond length (C7-Cl) | 1.74 Å |
| Bond angle (N1-C2-O4) | 120.5° |
Comparative Structural Analysis with Related Pyridopyrimidine Derivatives
The compound shares structural motifs with bioactive pyridopyrimidines but differs in key substituents:
Table 2: Structural comparison with derivatives
The carboxylic acid at position 3 distinguishes this compound by enabling salt formation (e.g., hydrochloride) and hydrogen-bonding networks critical for crystallinity. The chlorine atom at position 7 enhances electrophilic reactivity compared to non-halogenated analogs, as seen in SAR studies of kinase inhibitors.
Properties
IUPAC Name |
7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3.ClH/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5;/h1-4H,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPYEEIYNHBLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate 4-oxo-4H-pyrido[1,2-a]pyrimidine. This intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 7th position. The final step involves the hydrolysis of the ester group to form the carboxylic acid, followed by conversion to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. The purification processes, such as recrystallization or chromatography, are also scaled up to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions to achieve the desired oxidation state.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives, while reduction can produce 4-hydroxy-7-chloro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Antiallergy Agents
Research indicates that derivatives of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can function as antiallergy agents. They are effective in treating conditions such as:
- Bronchial asthma
- Allergic rhinitis
- Urticaria
These compounds may inhibit the release of histamines and other mediators involved in allergic responses, thus alleviating symptoms associated with allergies .
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Research
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. It shows promise as a lead compound for developing anticancer drugs targeting specific pathways involved in tumor growth and metastasis .
Synthesis and Derivatives
The synthesis of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride can be achieved through various methods, including:
- Cyclization reactions involving appropriate precursors.
- Modifications to introduce different substituents that enhance its pharmacological properties.
Table 1: Synthetic Pathways
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Amino acids + chloroacetyl chloride | 85% | |
| Alkylation | Alkyl halides + base | 75% |
Case Studies
Several studies have documented the pharmacological effects and potential applications of this compound:
Case Study 1: Antiallergy Efficacy
A clinical trial evaluated the effects of a derivative of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine on patients with allergic rhinitis. Results indicated a significant reduction in symptoms compared to a placebo group, highlighting its potential for therapeutic use .
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 4-oxo-pyrido[1,2-a]pyrimidine derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects :
- Halogen Position : The 7-chloro derivative exhibits higher electronegativity at the pyrimidine ring compared to the 2-chloro analog, influencing reactivity in nucleophilic substitutions .
- Salt vs. Free Acid : Hydrochloride salts (e.g., the target compound) show enhanced aqueous solubility, critical for bioavailability in drug formulations, whereas methyl or ester derivatives (e.g., C4-methyl or ethyl ester analogs) are more lipophilic .
Synthetic Utility: The ethyl ester intermediate (C${12}$H${11}$N$2$O$4$) is pivotal for generating amide derivatives via aminolysis, a route less feasible for hydrochloride salts due to competing acid-base reactions . Bromine-substituted analogs (e.g., 7-bromo variant) are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) for generating biaryl structures, leveraging bromine’s superior leaving-group ability compared to chlorine .
Biological Activity :
- The 7-chloro-hydrochloride compound has demonstrated moderate antimicrobial activity in preliminary assays, likely due to its ability to disrupt bacterial membrane integrity. In contrast, the C4-methyl analog shows reduced activity, suggesting the free carboxylic acid is critical for target binding .
Biological Activity
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound recognized for its diverse biological activities. This article aims to consolidate existing research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H5ClN2O3
- Molecular Weight : 224.60 g/mol
- CAS Number : 217181-68-5
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to 7-chloro-4-oxo have been shown to inhibit the Hsp90 molecular chaperone, which is crucial for the stability of several oncogenic proteins. This inhibition can lead to the degradation of these proteins and subsequent cancer cell death .
Neuroprotective Effects
In studies focusing on neuroprotection, 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives were evaluated for their ability to modulate nicotinic acetylcholine receptors (nAChRs). Specifically, certain compounds demonstrated positive allosteric modulation of α7 nAChRs, enhancing cognitive functions in models of cognitive impairment induced by scopolamine . The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly affected the potency and efficacy of these compounds.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. In vitro assays showed that it could inhibit the NF-κB pathway, a critical regulator of inflammation . Compounds with similar scaffolds have demonstrated IC50 values below 50 μM, indicating promising anti-inflammatory activity.
The biological activity of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine is primarily attributed to its interaction with various molecular targets:
- Inhibition of Hsp90 : By disrupting the function of this chaperone protein, the compound promotes the degradation of client proteins involved in cancer progression.
- Modulation of nAChRs : The compound acts as a positive allosteric modulator at α7 nAChRs, enhancing synaptic transmission and potentially improving cognitive deficits.
- NF-κB Pathway Inhibition : Its ability to inhibit NF-κB activity suggests a role in reducing inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Hsp90 inhibition | |
| Neuroprotection | nAChR modulation | |
| Anti-inflammatory | NF-κB pathway inhibition |
Experimental Findings
In a study assessing the neuroprotective effects of various pyrido[1,2-a]pyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
